1,1-Diethylaziridinium
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Overview
Description
1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1,1-Diethylaziridinium typically involves the reaction of diethylamine with ethylene oxide. This reaction proceeds under basic conditions, often using a strong base such as sodium hydroxide to facilitate the formation of the aziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Diethylaziridinium undergoes several types of chemical reactions, including:
Scientific Research Applications
1,1-Diethylaziridinium has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The compound’s ability to form stable aziridinium ions makes it useful in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Material Science: Its unique chemical properties are exploited in the development of new materials with specific functionalities, such as chelation and materials templating.
Mechanism of Action
The mechanism of action of 1,1-Diethylaziridinium primarily involves the formation of aziridinium ions, which are highly reactive intermediates. These ions can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved in these reactions are largely determined by the nature of the nucleophile and the specific reaction conditions .
Comparison with Similar Compounds
1,1-Diethylaziridinium can be compared with other aziridines such as:
Aziridine: The simplest aziridine, which lacks the ethyl substituents. It is less sterically hindered and more reactive in ring-opening reactions.
1,2-Dimethylaziridine: Similar to this compound but with methyl groups instead of ethyl groups. It exhibits different reactivity due to the smaller size of the substituents.
Azetidine: A four-membered nitrogen-containing ring, which is less strained and thus less reactive than aziridines.
This compound is unique due to its specific substituents, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
18899-07-5 |
---|---|
Molecular Formula |
C6H14N+ |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
1,1-diethylaziridin-1-ium |
InChI |
InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1 |
InChI Key |
JHCUCRUEVWJSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CC1)CC |
Origin of Product |
United States |
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